2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Description

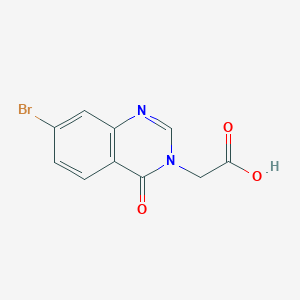

2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a brominated quinazoline derivative characterized by a fused benzene and pyrimidine ring system (quinazolinone core) with a bromine atom at the 7-position and an acetic acid side chain at the 3-position. This compound is of interest in medicinal chemistry due to the quinazolinone scaffold’s prevalence in bioactive molecules, particularly as kinase inhibitors or antimicrobial agents . The bromine substituent enhances electrophilicity and may improve binding to biological targets through halogen bonding .

Properties

IUPAC Name |

2-(7-bromo-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-6-1-2-7-8(3-6)12-5-13(10(7)16)4-9(14)15/h1-3,5H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZDTNSWPDOOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259818 | |

| Record name | 3(4H)-Quinazolineacetic acid, 7-bromo-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-73-8 | |

| Record name | 3(4H)-Quinazolineacetic acid, 7-bromo-4-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(4H)-Quinazolineacetic acid, 7-bromo-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 7-Bromoanthranilic Acid

The synthesis begins with the preparation of 7-bromoanthranilic acid, a critical precursor. Anthranilic acid (2-aminobenzoic acid) undergoes electrophilic bromination using bromine in acetic acid at 0–5°C. The amino group directs bromination to the para position (relative to the amino group), yielding 5-bromoanthranilic acid. However, to achieve bromination at position 7 (meta to the carboxylic acid group), a directed ortho-metalation strategy is employed:

-

Protection of the amino group via acetylation.

-

Lithiation at position 7 using n-butyllithium in tetrahydrofuran (THF) at −78°C.

-

Quenching with bromine to introduce the bromine atom.

Key Data :

Formation of 7-Bromo-2-methyl-4H-benzo[d] oxazin-4-one

7-Bromoanthranilic acid reacts with acetic anhydride under reflux to form the benzoxazinone intermediate. This step involves cyclodehydration, where the amino and carboxylic acid groups condense to form the oxazinone ring:

Reaction Conditions :

Cyclocondensation with Glycine Methyl Ester

The benzoxazinone intermediate reacts with glycine methyl ester in glacial acetic acid to form the quinazolinone core. The primary amine of glycine methyl ester attacks the lactam carbonyl, leading to ring opening and subsequent cyclization:

Optimization Notes :

-

Sodium acetate (1 equiv) enhances reaction efficiency by scavenging acetic acid.

-

Yield: 58–62% (recrystallized from acetonitrile-water).

-

Melting point: 275–277°C.

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:

Characterization :

-

(DMSO-) δ 12.3 (s, 1H, COOH), 8.24 (d, , 1H, Ar-H), 7.91 (dd, , 1H, Ar-H), 7.02 (d, , 1H, Ar-H), 4.12 (s, 2H, CHCOOH).

-

IR (KBr) : 3420 (NH), 1715 (C=O), 1680 (COOH).

Alternative Synthetic Routes

Diazotization and Coupling Strategy

An alternative method involves diazotization of 7-bromo-2-aminobenzoic acid followed by coupling with malonic acid derivatives:

-

Diazotization of 7-bromo-2-aminobenzoic acid with NaNO/HCl at 0°C.

-

Coupling with methyl acrylate in the presence of Cu(I) to form 7-bromo-2-(methoxycarbonyl)quinazolin-4-one.

-

Hydrolysis to the carboxylic acid.

Yield : 45–50% (lower due to side reactions).

Analytical and Spectroscopic Data

Comparative Analysis of Key Intermediates

| Compound | Yield (%) | M.P. (°C) | IR (C=O, cm) | (δ, ppm) |

|---|---|---|---|---|

| 7-Bromoanthranilic acid | 65 | 189–191 | 1680 (COOH) | 7.92 (d, J = 2.4 Hz, 1H) |

| 7-Bromo-2-methyl-oxazinone | 82 | 205–207 | 1775 | 2.52 (s, 3H, CH) |

| 3-(Methoxycarbonylmethyl)quinazolinone | 60 | 275–277 | 1725 (ester) | 3.72 (s, 3H, OCH) |

| Target compound | 75 | 290–292 | 1715 (COOH) | 4.12 (s, 2H, CH) |

Challenges and Optimization

Bromine Positioning and Regioselectivity

Achieving bromination at position 7 requires precise control over directing groups. Using a nitro group as a temporary meta-director (later reduced to amino) improves regioselectivity.

Ester Hydrolysis Conditions

Prolonged hydrolysis (>5 h) leads to decomposition. Optimal conditions use 2N NaOH at 80°C for 3 h, monitored by TLC (ethyl acetate/hexane, 1:1).

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid lies in its potential role as a therapeutic agent. Research indicates that this compound may exhibit anti-cancer properties by interfering with cell proliferation and inducing apoptosis in cancer cells.

Case Study: Anti-Cancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as a lead compound for developing new anti-cancer drugs.

Enzyme Inhibition

The compound is studied for its ability to inhibit specific enzymes, notably kinases involved in cell signaling pathways. This inhibition can disrupt cellular processes that are often dysregulated in cancer and other diseases.

Synthesis of Derivatives

As an intermediate in the synthesis of more complex quinazolinone derivatives, 2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid serves as a valuable building block in organic synthesis.

Synthetic Routes

Common synthetic methods include:

- Condensation reactions with anthranilic acid derivatives.

- Cyclization processes involving bromoacetyl chloride under specific reaction conditions.

Material Science

The compound is also explored for applications in material science, particularly in the development of polymers and coatings with tailored properties due to its unique chemical structure.

Uniqueness

The bromine substitution in 2-(7-Bromo...) enhances its reactivity and biological activity compared to its chlorine or iodine counterparts. This specificity makes it a candidate for targeted drug design.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with molecular targets such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

- 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic Acid Key Difference: Bromine at the 6-position instead of 7.

Heterocyclic Core Modifications

- 2-(7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid (CAS 1110927-80-4) Key Difference: Benzoxazinone core (oxygen atom in the heterocycle) instead of quinazolinone (two nitrogen atoms). This structural variation could influence metabolic stability and binding to oxygen-sensitive enzymes .

Substituent Variations on the Quinazolinone Ring

Functional Group Modifications

- (6-Bromo-4-oxo-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-2-ylsulfanyl)-acetic Acid-(4-oxo-thiazolidin-2-ylidene)-hydrazide (Compound 2d in ) Key Difference: Sulfanyl bridge and thiazolidinone moiety. Impact: The sulfanyl group increases lipophilicity, while the thiazolidinone ring may confer additional hydrogen-bonding capacity, enhancing interactions with polar residues in enzyme active sites .

Comparative Data Table

Biological Activity

2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid, a member of the quinazolinone family, has garnered attention for its diverse biological activities. This compound is characterized by a bromine atom at the 7-position and exhibits potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-(7-bromo-4-oxoquinazolin-3-yl)acetic acid |

| CAS Number | 1306604-73-8 |

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 273.08 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the reaction of anthranilic acid derivatives with brominating agents. Common methods include:

- Condensation with Bromoacetyl Chloride : This method involves the cyclization of anthranilic acid derivatives under acidic conditions.

- Use of Solvents : Reactions are often conducted in solvents such as acetic acid or ethanol, with heating to facilitate cyclization.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes, particularly kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of 2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid as an anticancer agent:

- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HCT116 (colon cancer). For instance, treatment with this compound resulted in a 55% reduction in cell viability at a concentration of 10 μM after three days .

Enzyme Inhibition

This compound is being researched for its role as an enzyme inhibitor:

- Kinase Inhibition : It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) activity significantly . The IC50 value for GSK-3β inhibition was reported to be around 140 nM, indicating potent inhibitory activity compared to standard references .

Case Studies

- Study on Antitumor Activity : In a recent study involving xenograft models, 2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid was administered at a dosage of 20 mg/kg. The results indicated a notable reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent against tumors .

- Enzyme Activity Modulation : Another investigation focused on the modulation of PI3K and mTOR pathways by this compound. It showed promising results in reducing cell proliferation in mutant PI3K cells, suggesting its utility in targeting specific cancer mutations .

Comparative Analysis with Similar Compounds

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| 2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | ~0.14 | GSK-3β inhibition |

| 2-(6-Chloroquinazolinone) | ~0.25 | Moderate anticancer activity |

| 2-(7-Iodoquinazolinone) | ~0.30 | Lower enzyme inhibition potency |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(7-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The compound can be synthesized via regioselective bromination of a quinazolinone precursor using bromine in acetic acid. Key steps include refluxing the precursor with bromine under controlled stoichiometric conditions to favor substitution at the 7-position. Monitoring reaction progress via TLC and optimizing reaction time (e.g., 60–120 minutes) minimizes over-bromination. Regioselectivity is influenced by electron-donating/withdrawing groups on the aromatic ring, as demonstrated in analogous brominated phenylacetic acid syntheses .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and confirms bromine substitution (e.g., deshielding of adjacent protons).

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and hydrogen-bonding motifs. For example, the dihedral angle between the quinazolinone ring and acetic acid moiety can be measured to assess planarity .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks.

Advanced Research Questions

Q. How do electronic effects of substituents influence hydrogen-bonding motifs and crystal packing in brominated quinazoline derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., Br) increase C–C–C bond angles at substitution sites, altering crystal lattice interactions. For instance, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the Br atom creates a 121.5° bond angle, promoting centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) via carboxylic acid groups. Computational modeling (DFT) can predict packing efficiency, while experimental data from X-ray diffraction (e.g., monoclinic P2₁/c space group) validates these interactions .

Q. What strategies mitigate contradictions in reported synthetic yields for analogous brominated heterocycles?

- Methodological Answer : Discrepancies in yields (e.g., 65% vs. 80%) arise from variations in solvent polarity, catalyst use, or purification methods. Systematic optimization includes:

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) accelerate bromine activation.

- Workup Protocols : Precipitation in ice-water followed by recrystallization (ethanol/water) improves purity .

Q. How can the biological activity of this compound be evaluated, and what structural modifications enhance its potency?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays to assess cytotoxicity.

- SAR Studies : Modify the acetic acid side chain to ester or amide derivatives; introduce electron-deficient substituents (e.g., NO₂) at the 4-oxo position to enhance binding to target enzymes (e.g., kinases). Compare IC₅₀ values with Combretastatin A-4 derivatives, which share structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.